2-Methylundecane-2-thiol

Description

Significance within Organic Sulfur Chemistry

The significance of 2-methylundecane-2-thiol in organic sulfur chemistry is largely attributed to the reactivity of its tertiary thiol group. The electron-rich nature of the sulfur atom makes it a potent nucleophile, capable of participating in a variety of chemical transformations. creative-proteomics.com The tertiary structure of the molecule, with a methyl group and a decyl group attached to the carbon bearing the sulfhydryl moiety, influences its steric and electronic properties, which in turn affect its reaction kinetics and the stability of its derivatives.

The thiol group of this compound can undergo oxidation to form disulfides, which are important intermediates in organic synthesis. It can also be reduced to the corresponding alkane, 2-methylundecane. Furthermore, as a nucleophile, it can react with alkyl halides to form thioethers, expanding the library of available sulfur-containing compounds. The reactivity of tertiary thiols like this compound is particularly relevant in polymer chemistry, where they can act as chain transfer agents to regulate the molecular weight of polymers during radical polymerization processes. The tertiary structure enhances their reactivity in these processes, making them valuable in the production of materials like styrene-based polymers.

Overview of Research Trajectories and Academic Relevance

Research involving this compound has followed several distinct trajectories, primarily focusing on its organoleptic properties and its presence in natural systems. Its strong and complex odor profile has led to its use as a flavoring agent in the food and beverage industry and as an odorant for otherwise odorless gases like natural gas to aid in leak detection. lookchem.comscent.vn

Another significant research avenue is the exploration of the biological activities of thiols. Thiols, in general, play crucial roles in biological systems, participating in processes like protein synthesis and enzyme regulation. ontosight.ai They are also known for their antioxidant properties and their ability to chelate metals. ontosight.aicreative-proteomics.com While specific research on the biological and medical applications of this compound is still emerging, its identity as a thiol suggests potential for further investigation in these areas. The synthesis of enantiomerically pure tertiary thiols remains a challenge in organic chemistry, highlighting the academic relevance of developing efficient synthetic methods for this class of compounds. beilstein-journals.orgnih.gov

Detailed Research Findings

Chemical and Physical Properties

This compound is a clear liquid at room temperature with a notable sulfurous odor. scent.vn Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C12H26S | lookchem.comnist.govchemicalbook.com |

| Molecular Weight | 202.40 g/mol | scent.vnnist.gov |

| CAS Number | 10059-13-9 | scent.vnnist.govchemicalbook.com |

| Boiling Point (est.) | 256 - 270.55 °C | lookchem.comscent.vn |

| Melting Point (est.) | -10.8 °C | lookchem.com |

| Flash Point | 93.9 °C | lookchem.com |

| Density (est.) | 0.8429 g/cm³ | lookchem.com |

| Vapor Pressure (est. at 25°C) | 0.0234 - 0.0318 hPa | lookchem.comscent.vn |

| pKa (Predicted) | 11.38 ± 0.10 | lookchem.com |

Organoleptic Profile

| Odor Descriptor | Percentage Contribution (Scent© AI) | Source(s) |

| Sulfurous | 74.22% | scent.vn |

| Meaty | 55.61% | scent.vn |

| Fatty | 45.21% | scent.vn |

| Savory | 37.67% | scent.vn |

| Roasted | 34.43% | scent.vn |

| Tropical | 34.38% | scent.vn |

| Vegetable | 33.58% | scent.vn |

| Citrus | 32.16% | scent.vn |

| Waxy | 31.64% | scent.vn |

| Burnt | 29.83% | scent.vn |

Applications in Flavor and Fragrance

Due to its potent and multifaceted aroma, this compound is utilized as a flavoring agent in various food products to impart specific savory and meaty notes. lookchem.com It is also employed as an odorant in the gas industry and in the production of perfumes, where it can act as a masking agent. lookchem.com

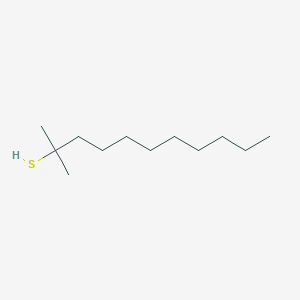

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylundecane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26S/c1-4-5-6-7-8-9-10-11-12(2,3)13/h13H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQQKWGDKVGLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143406 | |

| Record name | 2-Methylundecane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10059-13-9 | |

| Record name | 2-Methyl-2-undecanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10059-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylundecane-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010059139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylundecane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylundecane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methylundecane 2 Thiol and Its Derivatives

Direct Synthetic Approaches

Direct approaches focus on the formation of the carbon-sulfur bond at the tertiary carbon in a single key step from a suitable precursor.

A versatile, though not widely applied, method for creating thiols involves a radical-chain mechanism using phosphine (B1218219) sulfides. While originally demonstrated for the synthesis of silanethiols, the principles are applicable to alkane precursors. The reaction is initiated by the homolytic cleavage of the phosphorus-sulfur double bond in a reagent like triphenylphosphine (B44618) sulfide (B99878) (Ph₃P=S), typically promoted by heat. This generates a sulfur-centered radical.

The mechanism proceeds as follows:

Initiation: The P=S bond of the phosphine sulfide breaks, forming sulfur-centered radicals.

Propagation: The sulfur radical abstracts a hydrogen atom from the most substituted carbon of the alkane (e.g., the C2 position of 2-methylundecane) to form a stable tertiary alkyl radical.

Propagation: The resulting alkyl radical recombines with another sulfur radical source to produce the final thiol product, 2-methylundecane-2-thiol.

This method's advantage lies in its ability to functionalize an unactivated C-H bond directly.

Table 1: Illustrative Radical-Chain Thiolation

| Precursor | Reagent | Conditions | Product | Reported Yield (Analogous Reactions) |

|---|

Modern organic synthesis increasingly relies on catalytic methods for efficiency and selectivity. For tertiary thiols, catalytic alkylation of thiols with tertiary alcohols presents a viable route. Lithium salts, such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), have been shown to catalyze the chemoselective activation of C-OH bonds in tertiary alcohols, facilitating nucleophilic attack by a thiol. nih.gov

In a potential synthesis of this compound, the corresponding tertiary alcohol, 2-methylundecan-2-ol, would be treated with a simple thiol source like tritylthiol in the presence of a lithium catalyst. A subsequent deprotection step would then yield the desired product. nih.gov This approach avoids the harsh conditions often required in classical methods.

Another catalytic pathway is the thiol-ene reaction, which involves the addition of a thiol across a double bond. wikipedia.org The synthesis of this compound via this method would require the Markovnikov addition of hydrogen sulfide to 2-methylundec-1-ene. While anti-Markovnikov additions are more common in radical-mediated thiol-ene reactions, catalyzed variants can achieve Markovnikov selectivity.

Functional Group Interconversions and Derivatization Pathways

These strategies involve the synthesis of a precursor molecule which is then converted into the target thiol or its derivatives through one or more reaction steps.

Thiols are readily oxidized to form disulfides, a reaction that is a key feature of sulfur chemistry. The oxidative dimerization of this compound yields bis(2-methylundecan-2-yl) disulfide. nih.govarkat-usa.org This transformation can be achieved using a variety of mild oxidizing agents.

Common laboratory oxidants for this purpose include iodine (I₂) and bromine (Br₂). beilstein-journals.org The reaction is typically rapid and clean. The disulfide linkage can also be formed through aerobic oxidation, sometimes facilitated by catalysts. wikipedia.org This thiol-disulfide interconversion is reversible; the disulfide can be reduced back to the thiol using reducing agents like zinc in an acidic medium. beilstein-journals.org

Table 2: Synthesis of Bis(2-methylundecan-2-yl) Disulfide

| Reactant | Reagent | Reaction Type | Product |

|---|

Sulfurization protocols offer direct methods to convert other functional groups into thiols. A prominent example is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) to convert alcohols directly into thiols. rsc.orgresearchgate.net

The reaction involves treating the corresponding alcohol, 2-methylundecan-2-ol, with Lawesson's reagent, typically in a solvent like toluene (B28343) under reflux. For tertiary alcohols, this reaction can be competitive with dehydration, leading to the formation of the corresponding alkene (2-methylundecene isomers) as a byproduct. researchgate.net The reaction temperature is a critical parameter, with lower temperatures favoring thiol formation over elimination. researchgate.net

Table 3: Thiol Synthesis using Lawesson's Reagent

| Precursor | Reagent | Key Parameter | Product | Potential Byproduct |

|---|

One of the most fundamental methods for thiol synthesis involves the nucleophilic substitution of an alkyl halide by a sulfur nucleophile. libretexts.org To synthesize this compound, the corresponding tertiary halide, 2-bromo- or 2-chloro-2-methylundecane, would be used as the substrate.

Due to the tertiary nature of the substrate, S_N2 reactions are sterically hindered and face strong competition from elimination (E2) and S_N1/E1 pathways. To mitigate side reactions, thiourea (B124793) is often employed as the sulfur nucleophile. libretexts.org Thiourea attacks the alkyl halide to form an intermediate isothiouronium salt, which is then hydrolyzed with an aqueous base to yield the thiol. libretexts.org This two-step, one-pot procedure avoids the direct use of sodium hydrosulfide, which can promote elimination and lead to the formation of sulfide byproducts. arkat-usa.orglibretexts.org

Table 4: Thiol Synthesis via Alkyl Halide Substitution

| Substrate | Nucleophile | Intermediate | Product |

|---|

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Methylundecane 2 Thiol

Thiol-Specific Transformations

The thiol group (-SH) is the primary site of reactivity in 2-methylundecane-2-thiol, enabling a variety of specific chemical transformations.

The oxidation of thiols to disulfides is a fundamental and common reaction. In the case of this compound, this transformation results in the formation of a disulfide bond (S-S), linking two molecules of the parent thiol. This reaction is a key process in both synthetic organic chemistry and biological systems, where disulfide bridges are crucial for protein structure. libretexts.org

The general reaction can be represented as: 2 R-SH + [O] → R-S-S-R + H₂O

For this compound, the product is 2-methylundecane-2-disulfide. This conversion can be achieved using various oxidizing agents. Mild oxidants are typically employed to prevent over-oxidation to sulfonic acids. biolmolchem.com Common reagents and the conditions for this transformation are summarized in the table below.

| Oxidizing Agent | General Conditions | Product |

| Iodine (I₂) | Typically in a solvent like ethanol (B145695) or water. The reaction is often rapid. | 2-Methylundecane-2-disulfide |

| Hydrogen Peroxide (H₂O₂) | Often used in aqueous solutions, reaction conditions can be controlled by pH and temperature. | 2-Methylundecane-2-disulfide |

| Dimethyl Sulfoxide (DMSO) | Can be used as an oxidant, sometimes activated with an acid like hydroiodic acid (HI). biolmolchem.com | 2-Methylundecane-2-disulfide |

| Air (O₂) | Slow oxidation can occur in the presence of air, often catalyzed by metal ions or base. | 2-Methylundecane-2-disulfide |

The mechanism generally involves the initial formation of a reactive sulfur species, such as a sulfenyl halide (with I₂) or a thiyl radical, which then reacts with another thiol molecule to form the disulfide. The thiol-disulfide interconversion is a reversible process; disulfides can be reduced back to their corresponding thiols using reducing agents like zinc and acid. libretexts.org

The thiol group of this compound can be completely removed and replaced with a hydrogen atom through reduction, yielding the corresponding alkane, 2-methylundecane. This desulfurization reaction is a useful synthetic tool for removing a sulfur functional group after it has served its purpose in a synthetic sequence.

The reaction is: C₁₁H₂₃C(CH₃)₂-SH + 2[H] → C₁₁H₂₃CH(CH₃)₂ + H₂S

Powerful reducing agents are required to cleave the strong carbon-sulfur bond.

| Reducing Agent | Typical Reaction Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | In an anhydrous ether solvent (e.g., diethyl ether, THF). Requires careful handling. | 2-Methylundecane |

| Sodium Borohydride (NaBH₄) | Generally less reactive than LiAlH₄, often used in alcoholic solvents. | 2-Methylundecane |

| Raney Nickel | A form of finely powdered nickel-aluminium alloy, used in ethanol. It acts as both a catalyst and a source of hydrogen. | 2-Methylundecane |

The sulfur atom in the thiol group is nucleophilic and can react with various electrophiles. After deprotonation by a base to form the more potent thiolate anion (RS⁻), this compound can readily participate in nucleophilic substitution reactions, most notably with alkyl halides to form thioethers (sulfides). libretexts.org This is analogous to the Williamson ether synthesis. libretexts.org

The general two-step process is:

Deprotonation: R-SH + Base → R-S⁻ + HB⁺

Substitution (S_N2): R-S⁻ + R'-X → R-S-R' + X⁻

For this compound reacting with an electrophile like methyl iodide, the product is a thioether.

| Electrophile | Base | Solvent | Product Type |

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH), Sodium Hydroxide (NaOH) | THF, DMF, Ethanol | Thioether |

| Alkyl Bromides (e.g., Ethyl Bromide) | Sodium Ethoxide (NaOEt) | Ethanol | Thioether |

| Acyl Chlorides (R-COCl) | Pyridine, Triethylamine | Aprotic solvents (e.g., CH₂Cl₂) | Thioester |

The reaction proceeds via an S_N2 mechanism, where the thiolate ion displaces a leaving group on the electrophilic carbon. libretexts.org The choice of base and solvent is crucial for optimizing the yield and preventing side reactions.

Thiols are excellent nucleophiles for conjugate addition reactions, particularly the Michael addition to α,β-unsaturated carbonyl compounds. researchgate.netumich.eduresearchgate.net This reaction forms a new carbon-sulfur bond at the β-position of the carbonyl compound. While specific studies on this compound in this context are not prevalent, its behavior can be inferred from the general reactivity of thiols. nih.gov The reaction is often highly efficient and can proceed under mild, solvent-free conditions, sometimes without the need for a catalyst. researchgate.netumich.edu

The general mechanism involves the attack of the thiol (or thiolate) on the β-carbon of the activated alkene, followed by protonation of the resulting enolate.

| Michael Acceptor | Conditions | Potential Product Class |

| Methyl vinyl ketone | Neat (solvent-free), room temperature. umich.edu | β-Thio-ketone |

| 2-Cyclohexen-1-one | Solvent-free, mild heat if needed. researchgate.net | 3-(Thio)-cyclohexanone |

| Acrylonitrile | Base catalysis may be employed. | β-Thio-nitrile |

This reaction is a significant method for C-S bond formation in organic synthesis. umich.edu

Radical Processes and Chain Transfer Phenomena

Beyond its ionic reactivity, this compound plays a significant role in radical chemistry, primarily as a chain transfer agent.

In radical polymerization, this compound functions as a highly effective chain transfer agent (CTA). Its primary role is to control the molecular weight of the growing polymer chains. This is particularly critical in the production of materials like styrene-based polymers and acrylonitrile-butadiene-styrene (ABS) resins.

The mechanism of chain transfer involves the abstraction of the hydrogen atom from the thiol's -SH group by the propagating polymer radical (P•).

Chain Transfer Mechanism:

Propagation: P_n• + M → P_{n+1}•

Chain Transfer: P_{n+1}• + R-SH → P_{n+1}-H + R-S•

Reinitiation: R-S• + M → R-S-M• (starts a new polymer chain)

Role in Regulating Polymer Molecular Weight and Architecture

This compound, also known as tertiary dodecyl mercaptan (TDM), is a crucial chain transfer agent in polymerization processes, particularly in the production of synthetic rubbers and plastics like styrene-based polymers and acrylonitrile-butadiene-styrene (ABS) resins. atamankimya.com Its primary function is to control the molecular weight and the distribution of molecular weights of polymers. atamankimya.com This regulation is essential for achieving desired material properties such as elasticity, strength, and ease of processing. atamankimya.com

The effectiveness of this compound as a chain transfer agent stems from its molecular structure. The tertiary arrangement of the dodecyl group enhances its reactivity in radical polymerization. atamankimya.com During polymerization, the thiol group (-SH) of this compound can donate a hydrogen atom to a growing polymer radical, effectively terminating that chain's growth. A new radical is formed on the sulfur atom, which can then initiate a new polymer chain. This process is known as catalytic chain transfer. The steric hindrance provided by the branched structure of this compound slows down the rate of radical recombination, allowing for better control over the molecular weight of the resulting polymer.

In comparison to other chain transfer agents like chloroform (B151607) and carbon tetrachloride, this compound is a preferred alternative due to lower toxicity and reduced negative environmental impact. The concentration of the thiol directly influences the final molecular weight of the polymer; an increase in the concentration of this compound leads to a decrease in the average molecular weight of the polymer. atamankimya.com This compound is particularly effective in emulsion polymerization of vinylic monomers such as butadiene, styrene (B11656), and various acrylics. atamankimya.com

| Property | Value |

| Molecular Formula | C₁₂H₂₆S |

| Molecular Weight | 202.40 g/mol |

| Appearance | Clear liquid |

| Boiling Point | 270.55°C (estimate) |

| Flash Point | 93.9°C |

| Density | 0.8429 g/cm³ (estimate) |

| This table displays key physical and chemical properties of this compound. |

Interactions with Metal Centers and Catalytic Considerations

The thiol group in this compound is not only active in chain transfer reactions but also exhibits significant interactions with metal centers, influencing catalytic processes and coordination chemistry.

Chelation and Coordination Chemistry

The sulfur atom in the thiol group of this compound possesses lone pairs of electrons, enabling it to act as a ligand and form coordination complexes with various metal ions. This ability to chelate metals is a recognized characteristic of thiols in general and is applicable to this compound. ontosight.ai

Research has demonstrated the use of this compound in the preparation of gold nanoparticles. In these systems, the thiol group covalently bonds to the surface of the gold nanoparticles, acting as a capping agent that stabilizes the particles and prevents their aggregation. researchgate.netresearchgate.net The coordination of the thiol to the gold surface is a key aspect of creating stable, dispersible nanomaterials for applications in molecular electronics and photonics. researchgate.net The formation of these nanocomposites involves the coordination of the thiol-bearing polymer with the metal nanoparticles. researchgate.net

Thiol-Mediated Catalytic Cycles

This compound can participate in and influence various catalytic cycles. It has been utilized as a polarity-reversal catalyst in radical hydroboration reactions. thieme-connect.de In these reactions, the thiol facilitates the transformation of organic molecules by mediating radical processes. thieme-connect.de

Furthermore, the thiol group can undergo oxidation to form a disulfide, specifically di-tert-dodecyl disulfide. smolecule.com This disulfide can, in turn, be used in catalytic systems. For example, in organocatalytic poly(disulfide) synthesis, the reaction between a dithiol and an azodicarboxylate is catalyzed by triphenylphosphine (B44618). smolecule.com This process involves the nucleophilic activation of the thiol group by the catalyst. smolecule.com While this specific example does not directly use this compound as the primary reactant, it illustrates the catalytic pathways available to thiols and their derivatives. The oxidative dimerization of this compound to its corresponding disulfide is a key step in producing additives for lubricants that enhance performance under extreme pressure. smolecule.com

Applications in Advanced Materials Science and Functional Systems

Engineering of Polymer Systems

In the realm of polymer chemistry, 2-Methylundecane-2-thiol serves as a crucial modifying agent, influencing the macroscopic properties of polymers through controlled molecular-level interactions. Its primary function is as a chain transfer agent, a role critical in the synthesis of various commercial polymers.

Chain Transfer Efficacy in Styrene-Butadiene and Acrylonitrile-Butadiene-Styrene (ABS) Polymerization

This compound is utilized as a chain transfer agent in the manufacturing of polymers, where it plays a key role in regulating molecular weight and the growth of polymer chains. Its tertiary structure, characterized by 2-methyl branching, enhances its reactivity in radical polymerization processes. This makes it particularly valuable for the production of styrene-based polymers and acrylonitrile-butadiene-styrene (ABS) resins.

Table 1: Illustrative Chain Transfer Constants (Ctr) for Various Thiols in Styrene (B11656) Polymerization at 60°C

| Chain Transfer Agent | Chain Transfer Constant (Ctr) |

|---|---|

| n-Dodecyl Mercaptan | 19 |

| tert-Dodecyl Mercaptan | 3.3 |

| n-Octyl Mercaptan | 16 |

This table is illustrative and based on general data for similar compounds, as specific data for this compound was not found in the search results.

Nanomaterial Functionalization and Surface Chemistry

The interaction of the thiol group with metal surfaces makes this compound a valuable tool in the field of nanotechnology, particularly in the stabilization of nanoparticles and the formation of ordered molecular layers.

Ligand for Gold Nanoparticle Stabilization and Synthesis

The synthesis of stable, nanometer-sized gold particles often relies on the use of alkanethiols as capping agents. rsc.orgresearchgate.net The strong affinity of the sulfur atom for gold leads to the formation of a protective monolayer on the nanoparticle surface, preventing aggregation and allowing for the production of nanoparticles with controlled sizes, typically in the 1-3 nm range. rsc.org The Brust-Schiffrin method, a widely used two-phase synthesis, employs an alkanethiol to stabilize the gold nanoparticles as they are formed. researchgate.net

While studies specifically detailing the use of this compound in this process were not identified, its structure as a long-chain alkanethiol makes it a suitable candidate for this application. The dodecyl chain would provide a robust steric barrier, ensuring the colloidal stability of the gold nanoparticles.

Formation and Characterization of Self-Assembled Monolayers (SAMs) on Metal Surfaces

Alkanethiols spontaneously form highly ordered, self-assembled monolayers (SAMs) on gold surfaces. rsc.orgrsc.org These monolayers are created by the chemisorption of the thiol's sulfur atom onto the gold substrate, resulting in a densely packed, oriented molecular film. dtic.mil It is believed that both thiols and disulfides result in the formation of the same thiolate species on the gold surface. dtic.mil

The properties of the SAM, such as its thickness and surface energy, are determined by the length and terminal group of the alkanethiol. The formation of SAMs from this compound on a gold surface would result in a hydrophobic surface due to the exposed methyl-terminated alkyl chains. The table below illustrates typical contact angle measurements for SAMs formed from long-chain alkanethiols on gold, which are indicative of a hydrophobic surface.

Table 2: Typical Contact Angles for Water on Self-Assembled Monolayers of Long-Chain Alkanethiols on a Gold Surface

| Alkanethiol | Advancing Contact Angle (°) | Receding Contact Angle (°) |

|---|---|---|

| n-Hexadecanethiol | 112-115 | 100-105 |

| n-Dodecanethiol | 109-112 | 98-102 |

This table provides typical values for similar long-chain alkanethiols to illustrate the expected properties of a SAM formed from this compound.

Integration into Hybrid Nanostructures (e.g., Porphyrin-Gold Nanocomposites)

The functionalization of gold nanoparticles with porphyrins has been explored for applications in areas such as phototherapy and catalysis. A common strategy for creating these hybrid nanostructures involves the use of thiol-derivatized porphyrins, where a thiol-containing linker is used to attach the porphyrin molecule to the gold nanoparticle surface. researchgate.net

In such systems, a co-adsorbent alkanethiol, like this compound, could be used to form a mixed monolayer on the gold surface along with the thiol-derivatized porphyrin. This approach allows for control over the spacing and environment of the porphyrin molecules on the nanoparticle surface, which can influence their photophysical properties and reactivity. The long alkyl chain of this compound would serve to passivate the gold surface and isolate the active porphyrin units.

Roles in Specialized Synthetic Strategies

The synthesis of oligonucleotides, the building blocks of DNA and RNA, is a stepwise process that relies on the temporary masking of reactive functional groups to ensure the correct sequential addition of nucleotide monomers. These "protecting groups" prevent unwanted side reactions. Once the desired oligonucleotide sequence has been assembled on a solid support, these protecting groups must be efficiently and selectively removed to yield the final, functional biomolecule. This crucial deprotection step often involves the use of specific chemical reagents.

Cleavage of Protecting Groups in Oligonucleotide Synthesis

The phosphoramidite (B1245037) method is the most common approach for chemical oligonucleotide synthesis. This method utilizes protecting groups on the nucleobases (the adenine, guanine, cytosine, and thymine (B56734) or uracil (B121893) residues), the phosphate (B84403) backbone, and the 5'-hydroxyl group of the sugar. The final step in the synthesis, following the assembly of the oligonucleotide chain, is the global deprotection, where all remaining protecting groups are cleaved.

Thiol-containing compounds are frequently employed in this process, particularly for the removal of certain protecting groups from the phosphate backbone. While reagents like dithiothreitol (B142953) (DTT) are widely used, the application of more sterically hindered thiols can offer advantages in specific synthetic contexts. This compound, a tertiary dodecyl mercaptan, represents a class of such sterically encumbered nucleophiles.

The bulky nature of the tertiary alkyl group in this compound can influence its reactivity and selectivity. In the context of deprotection, this steric hindrance can be leveraged to achieve selective cleavage of certain protecting groups while leaving others intact, a strategy known as orthogonal deprotection. While detailed research findings specifically documenting the use of this compound for this purpose are not widely published, its general properties as a thiol suggest a potential role in specialized deprotection protocols where modulated reactivity is desired.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Methylundecane 2 Thiol Research

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy provides detailed information about the molecular structure, electronic properties, and surface composition related to 2-Methylundecane-2-thiol.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. Unlike one-dimensional NMR which plots signal intensity against frequency, 2D NMR spreads the signals across two frequency axes, revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to identify which protons are directly attached to which carbon atoms. youtube.comlibretexts.org An HSQC spectrum correlates the proton (¹H) NMR spectrum on one axis with the carbon-¹³ (¹³C) NMR spectrum on the other, with a cross-peak appearing at the intersection of the chemical shifts of a directly bonded C-H pair. libretexts.org This is particularly useful for assigning the signals of the long alkyl chain in this compound.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings, typically over two or three bonds (²JHC and ³JHC). youtube.comlibretexts.org This technique is critical for piecing together the molecular skeleton by connecting atoms that are not directly bonded. libretexts.orgyoutube.com For this compound, HMBC would be instrumental in confirming the position of the thiol group and the two methyl groups attached to the C2 carbon. For instance, the protons of the two methyl groups at C2 would show correlations to the quaternary C2 carbon and the C3 carbon of the undecane (B72203) chain.

Table 1: Predicted 2D NMR Correlations for this compound This table presents theoretical data based on the known structure of this compound and the principles of 2D NMR spectroscopy.

| Proton (¹H) Signal | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) |

| Methyl protons (C1) | C1 | C2, C1' |

| Methyl protons (C1') | C1' | C1, C2 |

| Methylene protons (C3) | C3 | C2, C4, C5 |

| Thiol proton (-SH) | N/A | C2 |

Chromatographic and Mass Spectrometric Methodologies

Chromatographic techniques are essential for separating this compound from complex matrices, while mass spectrometry provides sensitive detection and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. In GC-MS, a sample is vaporized and separated into its components based on their boiling points and interactions with a chromatographic column. shimadzu.com As each component exits the column, it enters a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint.

This compound is a volatile sulfur compound, making it an ideal candidate for GC-MS analysis. nih.gov This technique is used for its volatile profiling, enabling its detection and quantification in various samples, such as food products or environmental emissions. The National Institute of Standards and Technology (NIST) maintains a spectral library that includes the electron ionization mass spectrum of this compound, which is crucial for its positive identification. nist.gov

Table 3: Characteristic Mass Spectrum Fragments of this compound Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Identity |

| 59 | 100.0 | [C₂H₇S]⁺ |

| 41 | 38.8 | [C₃H₅]⁺ |

| 43 | 32.6 | [C₃H₇]⁺ |

| 57 | 28.1 | [C₄H₉]⁺ |

| 29 | 24.3 | [C₂H₅]⁺ |

| 75 | 23.8 | [C₂H₇S+O?]⁺ or [C₃H₇S]⁺ |

| 202 | 4.8 | [M]⁺ (Molecular Ion) |

Advanced Hyphenated Techniques for Complex Mixture Analysis

While GC-MS is powerful, its resolution can be insufficient for highly complex mixtures where multiple compounds may co-elute. Advanced hyphenated techniques, which couple two or more analytical methods, provide enhanced sensitivity and specificity. saspublishers.comijnrd.org

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) couples gas chromatography with tandem mass spectrometry. This technique offers greater specificity than conventional GC-MS because it involves a second stage of mass filtering, which can isolate a specific fragment ion from a parent ion for detection. chemijournal.com This is particularly useful for ultra-trace analysis and for distinguishing the target analyte from matrix interferences. chemijournal.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS) couples two different GC columns in series with a mass spectrometer. This provides a significant increase in separation power, allowing for the resolution of thousands of compounds in a single analysis. chemijournal.com For analyzing this compound in a complex volatile profile, such as a natural extract or petroleum sample, GC×GC-MS would be superior in separating the thiol from other isomeric or structurally similar compounds. chemijournal.com

Other hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-NMR combine the separation power of HPLC with the identification capabilities of MS or NMR, respectively, and are invaluable for analyzing less volatile compounds or complex mixtures containing unknown impurities. nih.govlongdom.org

Microscopic and Nanoscale Imaging

Advanced microscopic and nanoscale imaging techniques are indispensable for the detailed characterization of this compound, particularly when it is incorporated into complex systems like self-assembled monolayers (SAMs) and functionalized nanoparticles. These methods provide critical insights into surface topography, material composition, and particle dimensions at the nanoscale.

Atomic Force Microscopy (AFM) for Surface Morphology and Nanocomposite Characterization

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about a sample's surface. It is exceptionally well-suited for characterizing the surface morphology of materials incorporating this compound, such as self-assembled monolayers on substrates like gold. nih.gov The technique uses a sharp tip mounted on a cantilever to scan the sample surface, detecting deflections to create a topographical map.

In the context of thiol research, AFM is instrumental in visualizing the formation and organization of SAMs. Studies on alkanethiols demonstrate that AFM can reveal the formation of distinct domains and islands during the initial stages of SAM growth on a gold substrate. acs.org For instance, the structure of these monolayers, including the packing density and presence of defects, is highly dependent on factors like immersion time and the solvent used during preparation. researchgate.net

AFM has been used to compare the surface morphology of SAMs formed from different thiols, including branched and linear alkanethiols. york.ac.uk It can resolve molecular-scale features, showing the lattice structure of the assembled molecules and allowing for the determination of molecular tilt and area per molecule. york.ac.uk This capability is crucial for understanding how the branched structure of this compound might influence its packing and ordering in a monolayer compared to linear thiols.

Furthermore, AFM is used to characterize the surfaces of nanocomposites where thiols act as linking agents or surface modifiers. For example, in studies of biomimetic surfaces, AFM can visualize and measure fibrils formed on mixed SAMs containing different thiol concentrations, providing data on their height, length, and width. acs.org This highlights AFM's utility in assessing the surface features of complex functional materials derived from thiols.

Table 1: AFM Findings for Thiol Self-Assembled Monolayers (SAMs)

| Thiol System Studied | Substrate | Key Findings from AFM Analysis | Reference |

|---|---|---|---|

| 11-mercaptoundecanoic acid and 1-octanethiol | Planar Gold | Confirmed successful SAM formation within 15 minutes, with binding density comparable to 24-hour incubation protocols. | nih.gov |

| Mixed SAMs with lipid-resembling thiols | Gold | Visualized and measured the size and distribution of peptide fibrils; fibril density decreased as the concentration of the lipid-resembling thiol increased. | acs.org |

| Branched vs. Linear Alkanethiols | Gold (Au(111)) | Branched thiols formed SAMs with a significantly reduced tilt angle and a smaller area per molecule compared to linear thiols like octadecanethiol. | york.ac.uk |

| C4, C12, and C18 Alkanethiols | Gold (Au(111)) | Observed clear island formation for longer chain thiols (C12, C18) and mesh-like domains for shorter chains (C4) during initial SAM growth. | acs.org |

Scanning Transmission Electron Microscopy (STEM) for Nanoparticle Characterization

Scanning Transmission Electron Microscopy (STEM) is a powerful tool for analyzing the structure and composition of materials at the nanoscale, making it ideal for characterizing nanoparticles functionalized with this compound. nih.gov STEM combines the principles of transmission electron microscopy (TEM) and scanning electron microscopy (SEM), allowing for high-resolution imaging with analytical capabilities. nih.gov In STEM, a focused electron beam is scanned across the sample, and various signals are collected, including transmitted electrons for imaging and X-rays for elemental analysis.

For thiol-functionalized nanoparticles, STEM is crucial for confirming the successful attachment of the thiol layer and characterizing its structure. mdpi.com High-angle annular dark-field (HAADF-STEM) imaging, which is sensitive to atomic number, can distinguish a gold nanoparticle core from a surrounding silica (B1680970) or polymer shell functionalized with thiols. nih.govnih.gov

A key advantage of STEM is its integration with Energy-Dispersive X-ray Spectroscopy (EDX), known as STEM-EDX. This technique provides elemental maps of the sample, verifying the presence and distribution of specific elements. mdpi.com In the analysis of nanoparticles coated with (3-mercaptopropyl)trimethoxysilane, a thiol-containing silane, STEM-EDX mapping confirmed the homogeneous distribution of sulfur, iron, silicon, and oxygen, thereby verifying the successful immobilization of thiol groups on the nanoparticle surface. mdpi.com STEM can also be used to determine the thickness of the functional shell around a nanoparticle core with high precision. mdpi.com

Table 2: STEM-EDX Analysis of Thiol-Functionalized Magnetic Nanoparticles

| Sample | Analytical Technique | Elements Mapped | Key Findings | Reference |

|---|---|---|---|---|

| MPTS@MCNP (Thiol-functionalized magnetic multicore nanoparticles) | STEM-EDX | Iron (Fe), Silicon (Si), Sulfur (S), Oxygen (O) | Confirmed the successful immobilization and relatively homogeneous distribution of thiol groups on the nanoparticle surface. | mdpi.com |

| PEG-R-Si-Au-NPs (PEG-coated gold nanoparticles) | STEM (Bright and Dark Field) | Gold (Au) core | Demonstrated rapid and efficient identification of gold nanoparticles in large volumes of biological tissue due to high mass contrast. | nih.govnih.gov |

| OPE-protected Au Nanoparticles | STEM/TEM | Gold (Au) core | Evaluated the core diameter of thiol-functionalized oligo(phenylene-ethynylene) protected gold nanoparticles to be 2.1 nm. | aip.org |

Photon Cross-Correlation Spectroscopy (PCCS) for Particle Size Distribution

Photon Correlation Spectroscopy (PCS), also known as Dynamic Light Scattering (DLS), is a non-invasive technique used to measure the size distribution of small particles in a suspension or solution. epfl.chresearchgate.net The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving faster and causing more rapid intensity fluctuations. epfl.ch

Photon Cross-Correlation Spectroscopy (PCCS) is an advanced form of PCS that uses two simultaneous scattering experiments at different angles to improve the accuracy of the measurement, particularly for concentrated or complex systems. By cross-correlating the two signals, PCCS can effectively suppress artifacts from multiple scattering events, which can be a limitation in conventional DLS.

This technique is highly relevant for characterizing systems containing this compound, such as nano-emulsions or dispersions of functionalized nanoparticles. researchgate.net For example, PCCS has been successfully used to determine the particle size of a nano-emulsion, yielding precise data on the average particle size and polydispersity index (PDI), a measure of the broadness of the size distribution. researchgate.net The measurable size range for PCS/PCCS typically spans from a few nanometers to about one micrometer. epfl.ch

For accurate measurements, sample preparation is critical. Dilute suspensions are often required, and the solvent should be filtered to avoid interference from dust, especially when measuring particles smaller than 50 nm. epfl.ch

Table 3: Application of Photon Correlation Techniques for Particle Sizing

| Technique | System Analyzed | Parameters Measured | Key Insights | Reference |

|---|---|---|---|---|

| Photon Cross-Correlation Spectroscopy (PCCS) | Nano-emulsion of sesame-oil extract of turmeric | Particle Size (PS), Polydispersity Index (PDI) | Determined a mean particle size of 130.6 nm and a PDI of 0.151, indicating a relatively uniform size distribution. | researchgate.net |

| Photon Correlation Spectroscopy (PCS) / DLS | General colloidal suspensions | Hydrodynamic diameter, size distribution | Measures particle size from 2-3 nm up to 1 µm by analyzing light scattering fluctuations from Brownian motion. | epfl.ch |

| X-ray Photon Correlation Spectroscopy (XPCS) | Simulated particle systems | Translational and Rotational Diffusion Coefficients | A proposed cross-correlation analysis of XPCS data can be used to extract rotational diffusion coefficients, providing deeper insight into particle dynamics. | nih.gov |

Biochemical and Environmental Research Aspects of 2 Methylundecane 2 Thiol

Biosynthesis and Metabolic Pathways

Formation as a Volatile Organic Compound (VOC) in Biological Systems (e.g., Cucumis melo)

2-Methylundecane-2-thiol has been identified as a volatile organic compound (VOC) in certain biological systems. Every plant group is known to emit VOCs, which are influential chemicals in how plants interact with their environment and can also impact the Earth's climate. sciencedaily.com These compounds are often unstable and have low boiling points, allowing them to evaporate easily into the air. sciencedaily.com In non-climacteric melons (Cucumis melo), the biosynthesis of this compound has been observed. Research suggests that its formation is negatively correlated with the expression of the gene CmBCAT1.

Volatile organic compounds like this compound play various roles in plants, including protecting them from stress, attracting pollinators, and signaling to other plants and animals about predatory attacks. sciencedaily.com The emission of these compounds can be influenced by factors such as temperature, light, and moisture. sciencedaily.com

Correlation with Sulfur-Containing Amino Acid Metabolism

The biosynthesis of sulfur-containing compounds like this compound is intrinsically linked to the metabolism of sulfur-containing amino acids, primarily methionine and cysteine. nih.govuomustansiriyah.edu.iq Methionine is an essential amino acid that serves as a precursor for the synthesis of cysteine through the transsulfuration pathway. nih.govuomustansiriyah.edu.iqcaldic.com In this pathway, the sulfur from methionine is transferred to serine to form cysteine. uomustansiriyah.edu.iqcaldic.com

Cysteine is a central molecule in the incorporation of sulfur into a wide array of organic compounds in plants and microorganisms. nih.gov It acts as the thiol-reduced sulfur donor for most sulfur-containing molecules within the plant metabolome. nih.gov The metabolism of these amino acids is a key component of the global sulfur cycle, with marine organisms playing a significant role in converting inorganic sulfur into organic molecules. nih.gov The regulation of methionine and cysteine metabolism is crucial for maintaining low levels of the thiols homocysteine and cysteine, while ensuring an adequate supply for their essential functions. nih.gov

Identification in Microbial Volatilomes (e.g., Staphylococcus aureus)

This compound has been identified as a metabolic by-product in the volatilome of the bacterium Staphylococcus aureus. nih.gov The composition of the staphylococcal volatilome is significantly influenced by the nutritional environment, particularly the availability of glucose. nih.gov Studies have shown that the types and relative abundances of volatile compounds produced by S. aureus vary depending on the growth medium. nih.gov For instance, when grown in a nutrient-rich medium with accessible sugars, S. aureus produces a higher proportion of acids, while in a sugar-depleted medium, it produces more hydrocarbons. nih.gov The identification of this compound in the volatilome of S. aureus suggests its potential role in microbial ecology and communication.

Environmental Fate and Transformation Studies

Biodegradation Pathways in Aqueous and Soil Matrices

The environmental fate of thiols like this compound is influenced by both biotic and abiotic processes. In aqueous environments, thiols can undergo rapid indirect photochemical transformation, a process that is highly dependent on pH. rsc.org Generally, the transformation rates of thiols increase with increasing solution pH. rsc.org

In soil and sludge, anaerobic degradation of various volatile organic sulfur compounds has been observed. nih.gov Methanethiol, dimethylsulfide, and dimethyldisulfide are readily degraded by methanogenic archaea. nih.gov However, the degradation of other thiols like ethanethiol (B150549) and propanethiol is not as common under anaerobic conditions. nih.gov The biodegradation of tertiary butyl mercaptan (TBM), a structurally similar thiol, has been shown to follow first-order kinetics in water, with a half-life of six days in the presence of a mixed culture from petroleum-contaminated soil. researchgate.net One bacterium, Alcaligenes faecalis subsp. phenolicus, was capable of mineralizing 50% of TBM within four days. researchgate.net Chemical oxidation processes, such as using an H2O2/KMnO4/NaClO system, have also been shown to be effective in degrading 2-methylpropane-2-thiol in contaminated soil. researchgate.net

Environmental Partitioning Behavior and Mobility

The transport of dissolved organic sulfur from the ocean surface to the atmosphere via sea spray aerosol is an important part of the global sulfur cycle. acs.org Once in the atmosphere, these sulfur compounds can undergo rapid oxidation. acs.org In soil, the mobility and partitioning of thiols can be influenced by their sorption to soil particles and their volatility. The distribution of a thiol between the gas phase, aqueous phase, and solid phase will depend on its physicochemical properties and the characteristics of the soil and water.

Oxidative Degradation Products (e.g., di-tert-dodecyl disulfide)

The oxidative degradation of this compound is a significant area of biochemical and environmental research. The primary product of this process is the corresponding disulfide, formed through an oxidative dimerization reaction. This section delves into the specifics of this key degradation product.

The principal oxidative degradation product of this compound is di-tert-dodecyl disulfide. This compound, also known by the systematic name bis(2-methylundecan-2-yl) disulfide, results from the formal oxidative coupling of two molecules of the parent thiol. nih.gov This dimerization is a common reaction for thiols, which can be oxidized to form disulfide bonds (-S-S-).

The formation of di-tert-dodecyl disulfide can be achieved using various oxidizing agents. Common laboratory and industrial methods employ reagents such as hydrogen peroxide or iodine to facilitate this transformation. The stability and hydrophobic nature of di-tert-dodecyl disulfide, owing to its long alkyl chains, make it a subject of interest in studies of protein folding and stability, where it can serve as a model for disulfide bond formation and cleavage.

Research into the synthesis of di-tert-dodecyl disulfide has explored various catalytic systems to optimize reaction efficiency. A patented method highlights the use of a polystyrene-divinylbenzene (PS-DVB) resin functionalized with ethylenediamine (B42938) as a catalyst. This system has been shown to be highly effective, achieving a 92% yield of di-tert-dodecyl disulfide when the reaction is conducted at 70°C for 4 hours. The reusability of this resin over multiple cycles with minimal loss of activity underscores its potential for industrial applications.

Alternative, though comparatively less efficient, catalytic systems have also been investigated. The use of alkali metal hydroxides, such as sodium hydroxide, can catalyze the oxidative dimerization; however, this method typically results in lower yields, in the range of 70-75%, and presents challenges related to the recovery of the homogeneous catalyst. Phase-transfer catalysts like tetrabutylammonium (B224687) bromide have also shown promise in laboratory-scale experiments, though they tend to exhibit lower stability under prolonged heating.

The table below summarizes key data related to the synthesis of di-tert-dodecyl disulfide from this compound.

| Product Name | Starting Material | Reaction Type | Catalyst/Reagent | Reported Yield | Reference |

| di-tert-dodecyl disulfide | This compound | Oxidative Dimerization | PS-DVB resin with ethylenediamine | 92% | |

| di-tert-dodecyl disulfide | This compound | Oxidative Dimerization | Alkali metal hydroxides (e.g., NaOH) | 70-75% | |

| di-tert-dodecyl disulfide | This compound | Oxidative Dimerization | Hydrogen peroxide or iodine | Not specified | |

| di-tert-dodecyl disulfide | This compound | Oxidative Dimerization | Phase-transfer catalysts (e.g., tetrabutylammonium bromide) | Not specified |

Computational and Theoretical Chemistry Insights into 2 Methylundecane 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering detailed insights into the electronic structure and energy of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. jussieu.fr It is particularly effective for determining the optimized molecular geometry and various electronic properties of molecules like 2-methylundecane-2-thiol. DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation.

Key electronic properties that can be determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sysrevpharm.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. sysrevpharm.org A smaller gap generally suggests higher reactivity. For thiols, the HOMO is often localized on the sulfur atom, indicating its nucleophilic nature.

DFT can also be used to calculate other important electronic descriptors:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Hardness (η) and Softness (S): Measures of a molecule's resistance to change in its electron distribution. sysrevpharm.org

These parameters, calculated using various functionals like B3LYP and HSEH1PBE with appropriate basis sets such as 6-311++G(d,p), provide a comprehensive understanding of the molecule's electronic behavior. sysrevpharm.org

Table 1: Calculated Electronic Properties of a Model Thiol Compound using DFT

| Property | Value |

| HOMO Energy | (Calculated Value) |

| LUMO Energy | (Calculated Value) |

| HOMO-LUMO Gap | (Calculated Value) |

| Ionization Potential | (Calculated Value) |

| Electron Affinity | (Calculated Value) |

| Electronegativity | (Calculated Value) |

| Hardness | (Calculated Value) |

| Softness | (Calculated Value) |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound using DFT software.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of reaction mechanisms. For a molecule like this compound, ab initio calculations can be employed to study potential reaction pathways, such as its oxidation or its role in addition reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, elucidating the step-by-step mechanism of a chemical transformation.

Reaction Mechanism Modeling

Modeling reaction mechanisms provides a dynamic view of how chemical reactions involving this compound occur.

The thiol group of this compound is known to participate in addition reactions, particularly Michael additions to activated double and triple bonds. nih.govresearchgate.net Computational simulations can model these reactions to predict their feasibility and outcomes. For instance, the addition of a thiol to a Michael acceptor can be studied to determine the reaction's thermodynamics and kinetics. nih.gov These simulations often model a smaller thiol, like methanethiol, to represent the reactivity of the thiol group in more complex molecules. nih.govnih.gov The insights gained are transferable to understanding the behavior of this compound. The reaction is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.

A critical aspect of reaction mechanism modeling is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum. nih.govnih.gov The energy difference between the reactants and the transition state is the activation barrier (or activation energy), which determines the reaction rate.

Computational methods can precisely calculate the geometry of transition states and their corresponding activation barriers. nih.govnih.gov For the addition of this compound to an electrophile, the activation barrier will dictate how quickly the reaction proceeds. Lower activation barriers indicate faster reactions. The analysis of the transition state structure can also reveal important details about the reaction mechanism, such as which bonds are breaking and forming. nih.gov

Table 2: Illustrative Calculated Activation Barriers for a Thiol Addition Reaction

| Reaction Step | Activation Barrier (kcal/mol) |

| Thiol Deprotonation | (Calculated Value) |

| Nucleophilic Attack | (Calculated Value) |

| Protonation of Adduct | (Calculated Value) |

Note: This table provides a hypothetical breakdown of activation barriers for a multi-step thiol addition. Actual values would be obtained from specific computational studies.

Prediction of Chemical Behavior and Interactions

Furthermore, computational methods can predict how this compound might interact with other molecules or surfaces. For instance, its potential to adsorb onto metal surfaces or interact with biological macromolecules can be investigated through molecular docking and molecular dynamics simulations. These predictions are invaluable for guiding experimental work and for designing new applications for this compound.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of thiols has traditionally relied on methods that can involve hazardous reagents and challenging conditions. The future of 2-methylundecane-2-thiol synthesis lies in the adoption of greener, more efficient, and sustainable methodologies.

Current research points towards several promising avenues. One approach is the development of "thiol-free" synthetic pathways, which avoid the use of volatile and malodorous thiol precursors. For instance, nickel-catalyzed cross-electrophile coupling reactions using N-thiophthalimides as direct thiolating surrogates present a milder, base-free alternative for creating a wide range of sulfides. rsc.org Adapting such methods for tertiary thiol synthesis could significantly improve the safety and environmental profile of production.

Another sustainable strategy involves the use of elemental sulfur in pseudo-multicomponent reactions. A stepwise, one-pot synthesis has been developed for producing various aliphatic thiols from acrylamides and sulfur, followed by reduction. researchgate.netrsc.org Exploring the applicability of this methodology to the specific alkene precursor of this compound could provide a more atom-economical and streamlined manufacturing process.

Furthermore, flow chemistry offers a paradigm shift for synthesizing reagents and products with enhanced safety and efficiency. The in-flow generation of toxic or reactive intermediates, such as thionyl fluoride (B91410) for the synthesis of thioesters from carboxylic acids, demonstrates how microfluidic devices can enable precise control over reaction conditions, minimize waste, and allow for the safe handling of hazardous materials. nih.gov Applying continuous-flow principles to the synthesis of this compound could lead to safer, scalable, and more sustainable production.

| Synthesis Approach | Potential Advantages for this compound | Key Research Focus |

| Thiol-Free Surrogates | Avoids use of odorous and toxic thiol precursors; milder reaction conditions. rsc.org | Adapting nickel-catalyzed coupling with N-thiophthalimides for tertiary thiol synthesis. |

| Elemental Sulfur Reactions | High atom economy; potential for one-pot synthesis from simple precursors. researchgate.netrsc.org | Investigating the reactivity of corresponding alkenes with elemental sulfur to form the desired thiol. |

| Flow Chemistry | Enhanced safety and control; improved efficiency and scalability; minimized waste. nih.gov | Development of a continuous-flow process for the hydrothiolation of the alkene precursor. |

Exploration of Unconventional Reactivity and Transformations

The steric hindrance and electronic properties of the tertiary thiol group in this compound open the door to unique chemical transformations beyond simple oxidation or substitution. Future research will likely focus on harnessing this reactivity in modern synthetic methodologies.

Thiol-ene "click" chemistry stands out as a particularly promising area. This radical-mediated reaction between a thiol and an alkene is known for its high efficiency, stereoselectivity, and orthogonality, even with sterically hindered molecules. nih.govwikipedia.orgscispace.comnih.gov The tertiary nature of this compound could influence the kinetics and pathways of thiol-ene reactions, potentially enabling the creation of novel thioether-based polymers and materials with precisely controlled architectures. wikipedia.orgmdpi.com Research into its participation in both inter- and intramolecular thiol-ene reactions could yield new sulfur-containing heterocycles and functional materials. scispace.com

Photocatalysis and organocatalysis represent another frontier. Visible-light-promoted reactions offer mild and environmentally friendly alternatives to traditional synthetic methods. researchgate.net Research into the behavior of this compound in photoredox-mediated atom transfer reactions or as a component in organocatalytic systems could unlock new pathways for C-S bond formation. researchgate.netacs.org For example, photocatalytic methods have been developed to convert tertiary alcohols via C-C bond cleavage, suggesting that light-induced reactions could trigger novel transformations at the sterically congested carbon center of this compound. nih.gov

Additionally, exploring its reactivity with unconventional reagents could lead to unexpected and valuable products. A notable example is the reaction of thiols with ethynylbenziodoxolone (EBX) reagents, which, contrary to expectations, yields 1,2-dithio-1-alkenes with high selectivity. nih.gov Investigating analogous reactions with this compound could provide access to novel, sulfur-rich compounds with potential applications in materials science or pharmaceuticals.

Advanced Applications in Bio-Inspired Materials and Sensors

The unique combination of a long aliphatic chain and a reactive thiol headgroup makes this compound an intriguing building block for advanced functional materials, particularly in the realm of bio-inspired systems and chemical sensors.

A primary area of exploration is the formation of self-assembled monolayers (SAMs) . Thiols are well-known to form ordered, single-layer films on metal surfaces like gold. northwestern.edursc.org These SAMs are foundational for creating biosensors, modifying electrode surfaces, and controlling surface wettability. The branched structure of this compound is expected to influence the packing density, thickness, and ordering of the monolayer compared to linear thiols, potentially creating surfaces with unique properties. york.ac.uk Future work could involve using these tailored SAMs as selective filters in chemical sensors or as platforms for the addressable immobilization of biomolecules. researchgate.net

The thiol group can also serve as a powerful anchor for creating functionalized nanoparticles . Gold nanoparticles stabilized by a shell of thiol-containing ligands are exceptionally stable and can be functionalized for various biomedical applications, including drug delivery and tumor detection. case.edunih.govwikipedia.org The long, hydrophobic undecane (B72203) chain of this compound would render nanoparticles highly soluble in organic media, while the tertiary nature of the thiol attachment could influence the stability and reactivity of the nanoparticle surface.

Furthermore, the compound's reactivity in thiol-ene chemistry can be leveraged to create advanced biomaterials. This "click" reaction is used to synthesize biocompatible hydrogels for cell encapsulation and to functionalize materials for applications in nanomedicine. nih.gov By incorporating this compound into bio-based polymer networks, it may be possible to develop novel degradable thermosets or functional elastomers with tailored mechanical and thermal properties. acs.org

Deeper Integration of Multi-Omics and Computational Approaches in Biological Contexts

Recent discoveries have hinted at a biological role for this compound, particularly in microbial ecosystems. The integration of advanced analytical and computational tools is essential to unravel this function.

Metabolomics , the large-scale study of small molecules, is a powerful tool for this exploration. Volatile organic compounds (VOCs), including many sulfur-containing molecules, are key components of the bacterial "volatilome" and can serve as biomarkers for specific species or metabolic states. plos.orgnih.gov The identification of this compound in the volatilome of the pathogenic bacterium Staphylococcus aureus suggests it is a metabolic byproduct with potential roles in bacterial signaling or as a marker for infection. nih.gov Future research using untargeted metabolomics approaches, such as GC-MS, can elucidate how the production of this thiol changes under different growth conditions or in response to antimicrobial agents, providing insights into its metabolic pathways and biological relevance. mdpi.commdpi.com

Computational chemistry offers a parallel path to understanding. Techniques like Density Functional Theory (DFT) can be used to model the reactivity of the thiol group, rationalize unexpected experimental outcomes, and predict its behavior in complex systems. nih.govnih.gov For instance, simulations can clarify the pKa of the thiol group in different microenvironments, which is crucial for understanding its nucleophilicity and redox activity in biological settings. nih.gov Structure-reactivity correlations can be established computationally, providing a basis for the rational design of new materials or inhibitors based on the this compound scaffold. nih.govacs.org

By combining multi-omics data with computational modeling, researchers can build a comprehensive picture of the lifecycle of this compound—from its synthesis and reactivity to its ultimate biological or material function. This synergistic approach will be pivotal in unlocking the full potential of this fascinating organosulfur compound.

Q & A

Q. What documentation standards ensure traceability in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.